Peonidina 3-galactósido

Descripción general

Descripción

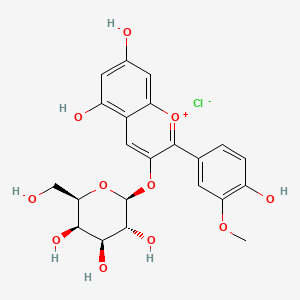

Peonidina-3-O-galactósido (cloruro) es un tipo de antocianina, que es una clase de flavonoides responsables de los colores rojo, púrpura y azul en muchas frutas, verduras y flores. Este compuesto es conocido por sus propiedades antioxidantes y se encuentra naturalmente en diversas plantas, incluidas las arándanos rojos y las batatas moradas . La fórmula molecular de Peonidina-3-O-galactósido (cloruro) es C22H23ClO11, y tiene un peso molecular de 498,86 g/mol .

Aplicaciones Científicas De Investigación

Peonidina-3-O-galactósido (cloruro) tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como colorante natural y como compuesto modelo para estudiar las propiedades de las antocianinas.

Biología: Las propiedades antioxidantes del compuesto lo hacen valioso en estudios relacionados con el estrés oxidativo y la protección celular.

Medicina: Las investigaciones han demostrado posibles beneficios para la salud, incluidas propiedades antiinflamatorias y anticancerígenas. .

Industria: Peonidina-3-O-galactósido (cloruro) se utiliza en la industria alimentaria como colorante natural y en la industria cosmética por sus efectos protectores de la piel

Mecanismo De Acción

Peonidina-3-O-galactósido (cloruro) ejerce sus efectos principalmente a través de su actividad antioxidante. Elimina los radicales libres y las especies reactivas del oxígeno, protegiendo así a las células del daño oxidativo. El compuesto también modula diversas vías de señalización, incluidas las implicadas en la inflamación y la apoptosis. Sus dianas moleculares incluyen enzimas y receptores asociados con el estrés oxidativo y las respuestas inflamatorias .

Compuestos Similares:

- Cianidina-3-O-galactósido (cloruro)

- Delphinidina-3-O-galactósido (cloruro)

- Malvidina-3-O-galactósido (cloruro)

- Pelargonidina-3-O-galactósido (cloruro)

Comparación: Peonidina-3-O-galactósido (cloruro) es único debido a su patrón de glicosilación específico y la presencia de un ion cloruro. En comparación con otras antocianinas, tiene propiedades antioxidantes y estabilidad distintas en diversas condiciones de pH. Esto lo hace particularmente útil en aplicaciones donde la estabilidad y la actividad antioxidante son cruciales .

Análisis Bioquímico

Biochemical Properties

Peonidin 3-galactoside plays a crucial role in biochemical reactions, particularly due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production . This interaction occurs through hydrogen bonding and van der Waals forces, leading to the inhibition of melanin synthesis . Additionally, peonidin 3-galactoside can quench free radicals, thereby protecting cells from oxidative stress .

Cellular Effects

Peonidin 3-galactoside exerts several effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the PI3K/Akt/GSK3β signaling pathway, which is crucial for cell survival and proliferation . Furthermore, peonidin 3-galactoside has been shown to upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s defense mechanisms against oxidative damage .

Molecular Mechanism

At the molecular level, peonidin 3-galactoside exerts its effects through various mechanisms. It binds to tyrosinase, leading to the inhibition of this enzyme’s activity . This binding induces conformational changes in tyrosinase, reducing its hydrophobicity and altering its function . Additionally, peonidin 3-galactoside can modulate gene expression by interacting with transcription factors and influencing epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of peonidin 3-galactoside can change over time. The compound is relatively stable under certain conditions but can degrade when exposed to light and high temperatures . Long-term studies have shown that peonidin 3-galactoside can maintain its antioxidant properties over extended periods, although its efficacy may diminish with prolonged exposure to adverse conditions .

Dosage Effects in Animal Models

The effects of peonidin 3-galactoside vary with different dosages in animal models. At low doses, it has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, peonidin 3-galactoside may exhibit toxic effects, including potential damage to liver and kidney tissues . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Peonidin 3-galactoside is involved in several metabolic pathways. It is metabolized by enzymes such as catechol-O-methyltransferase, which converts it into peonidin . This conversion is part of the anthocyanin metabolism, which includes various enzymatic reactions that modify the structure and function of these compounds . Peonidin 3-galactoside can also influence metabolic flux by modulating the levels of other metabolites involved in antioxidant defense .

Transport and Distribution

Within cells and tissues, peonidin 3-galactoside is transported and distributed through specific transporters and binding proteins. It can cross cell membranes and accumulate in various cellular compartments . The compound’s distribution is influenced by its interactions with transport proteins, which facilitate its movement across cellular barriers . This distribution is crucial for its biological activity, as it determines the sites of action within the body.

Subcellular Localization

Peonidin 3-galactoside is localized in specific subcellular compartments, which affects its activity and function. It is primarily found in the vacuoles of plant cells, where it contributes to pigmentation . In animal cells, peonidin 3-galactoside can localize to the cytoplasm and nucleus, where it interacts with various biomolecules . This subcellular localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Peonidina-3-O-galactósido (cloruro) puede sintetizarse a través de reacciones químicas que involucran la glicosilación de la peonidina con galactosa. El proceso normalmente implica el uso de catalizadores y condiciones de reacción específicas para asegurar la unión correcta del grupo galactosa a la molécula de peonidina .

Métodos de producción industrial: La producción industrial de Peonidina-3-O-galactósido (cloruro) a menudo implica la extracción de fuentes naturales como los arándanos rojos o las batatas moradas. El proceso de extracción incluye pasos como la extracción con solventes, la purificación y la cristalización para obtener el compuesto en alta pureza .

Tipos de Reacciones:

Oxidación: Peonidina-3-O-galactósido (cloruro) puede sufrir reacciones de oxidación, que pueden conducir a la formación de quinonas y otros derivados oxidados.

Reducción: El compuesto también puede reducirse en condiciones específicas para producir formas reducidas de antocianinas.

Sustitución: Las reacciones de sustitución pueden ocurrir, particularmente en los grupos hidroxilo, lo que lleva a la formación de diversos derivados

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Reactivos como el anhídrido acético y el metanol se utilizan a menudo en reacciones de sustitución

Productos principales:

Comparación Con Compuestos Similares

- Cyanidin-3-O-galactoside (chloride)

- Delphinidin-3-O-galactoside (chloride)

- Malvidin-3-O-galactoside (chloride)

- Pelargonidin-3-O-galactoside (chloride)

Comparison: Peonidin-3-O-galactoside (chloride) is unique due to its specific glycosylation pattern and the presence of a chloride ion. Compared to other anthocyanins, it has distinct antioxidant properties and stability under various pH conditions. This makes it particularly useful in applications where stability and antioxidant activity are crucial .

Actividad Biológica

Peonidin-3-O-galactoside chloride is an anthocyanin glycoside derived from peonidin, a pigment found in various fruits and vegetables. This compound has garnered attention due to its potential biological activities , particularly its antioxidant , anti-inflammatory , and anticancer properties. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Peonidin-3-O-galactoside chloride is characterized by its glycosidic bond with galactose, which enhances its solubility and bioavailability compared to other anthocyanins. The compound's structure contributes to its functional properties, particularly in scavenging free radicals and modulating inflammatory responses.

Antioxidant Activity

Peonidin-3-O-galactoside chloride exhibits significant antioxidant activity , which is crucial for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals effectively, thereby reducing oxidative damage in various biological systems.

Table 1: Antioxidant Properties of Peonidin-3-O-galactoside Chloride

Anti-inflammatory Effects

Peonidin-3-O-galactoside chloride has been shown to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. In vitro studies have demonstrated its ability to suppress the expression of inflammatory genes such as IL-1β and IL-6.

Case Study: Inhibition of Inflammation in Macrophages

A study involving differentiated THP-1 macrophages treated with peonidin-3-O-galactoside chloride revealed a dose-dependent reduction in the secretion of inflammatory cytokines following exposure to SARS-CoV-2 spike protein. This suggests potential applications in managing inflammation associated with viral infections .

Anticancer Activity

The anticancer properties of peonidin-3-O-galactoside chloride have been explored in various cancer models, showing promise in inhibiting tumor growth and inducing apoptosis.

Table 2: Anticancer Effects Observed

The mechanisms through which peonidin-3-O-galactoside chloride exerts its biological effects include:

- Antioxidant Mechanism : By scavenging free radicals, it reduces oxidative stress, which is implicated in various diseases.

- Anti-inflammatory Pathways : It attenuates NF-kB activation and downregulates inflammasome components (NLRP3) involved in inflammatory responses .

- Cell Cycle Regulation : The compound influences cell cycle progression, promoting apoptosis in cancer cells through pathways like p53 activation .

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H/t17-,18+,19+,20-,22-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTNZDSOEFSAIZ-HVOKISQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28148-89-2 | |

| Record name | Peonidin 3-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028148892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PEONIDIN 3-GALACTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595285F29O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.